molecular formula C19H20FN5O3 B2635200 4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320860-92-0

4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2635200
CAS No.: 2320860-92-0
M. Wt: 385.399
InChI Key: LEHCHAMDZSQPJL-UHFFFAOYSA-N
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Description

4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyridine ring, a piperazine ring, and a pyrimidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, including the formation of the pyridine, piperazine, and pyrimidine rings, followed by their coupling. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-chloropyrimidin-2-yl)piperazin-2-one
  • 4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-bromopyrimidin-2-yl)piperazin-2-one

Uniqueness

4-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly affect its chemical reactivity and biological activity compared to its chloro or bromo analogs .

Properties

IUPAC Name

4-(6-cyclopentyloxypyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c20-14-10-22-19(23-11-14)25-8-7-24(12-17(25)26)18(27)13-5-6-16(21-9-13)28-15-3-1-2-4-15/h5-6,9-11,15H,1-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHCHAMDZSQPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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